molecular formula C4H7BrN2O B12334880 4(3H)-Pyrimidinone, 2-bromo-

4(3H)-Pyrimidinone, 2-bromo-

Cat. No.: B12334880
M. Wt: 179.02 g/mol
InChI Key: AGPITMOZSIXHRY-UHFFFAOYSA-N
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Description

Structural Features and Chemical Significance of the Pyrimidinone Scaffold in Organic Chemistry

The 4(3H)-pyrimidinone core consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, and a ketone group at the 4-position. This arrangement leads to the existence of tautomers, with the 4(3H)-pyrimidinone form being a significant contributor. researchgate.netacs.org The presence of nitrogen atoms within the ring influences its electronic properties and reactivity. msu.edu The pyrimidinone ring system is a key structural motif found in numerous biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. ontosight.aisci-hub.se Its ability to participate in various chemical reactions makes it a versatile intermediate for the synthesis of a wide array of derivatives. chemimpex.comorganic-chemistry.org The structure of 4(3H)-pyrimidinone allows for self-association through hydrogen bonding, forming cyclic dimers. acs.org

Overview of Halogenated Pyrimidinone Derivatives

The introduction of halogen atoms onto the pyrimidinone ring system gives rise to halogenated pyrimidinone derivatives, a class of compounds with modified chemical and physical properties. ontosight.ai Halogenation can influence the reactivity of the pyrimidinone core, making it more susceptible to certain chemical transformations. ontosight.airesearchgate.net The position and nature of the halogen substituent can significantly impact the biological activity of the resulting molecule. mdpi.comnih.gov For instance, brominated pyrimidinones (B12756618) have been synthesized and investigated for their potential applications in various fields. nih.govprepchem.comontosight.ai The synthesis of these derivatives often involves direct halogenation of the pyrimidinone ring or the use of halogenated starting materials in the cyclization process. rsc.orgrsc.org

Research Landscape and Significance of 2-bromo-4(3H)-Pyrimidinone within Heterocyclic Chemistry

Within the family of halogenated pyrimidinones, 2-bromo-4(3H)-pyrimidinone stands out as a key intermediate in organic synthesis. The bromine atom at the 2-position is a versatile functional group that can be readily displaced by various nucleophiles, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. aip.org This reactivity makes it a valuable precursor for the synthesis of a range of substituted pyrimidinone derivatives. Research has demonstrated its utility in the preparation of compounds with potential biological activities. ontosight.ainih.gov However, it is important to note that the synthesis of 5-bromo-4(3H)-pyrimidinone, a related isomer, has been associated with potential hazards, highlighting the need for careful handling and reaction control in the preparation of brominated pyrimidinones. acs.org The study of 2-bromo-4(3H)-pyrimidinone and its reactions contributes to the broader understanding of heterocyclic chemistry and the development of new synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7BrN2O

Molecular Weight

179.02 g/mol

IUPAC Name

2-bromo-1,3-diazinan-4-one

InChI

InChI=1S/C4H7BrN2O/c5-4-6-2-1-3(8)7-4/h4,6H,1-2H2,(H,7,8)

InChI Key

AGPITMOZSIXHRY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(NC1=O)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 3h Pyrimidinone and Its Derivatives

Strategies for Introducing Bromine at the 2-position or Related Positions

The introduction of a bromine atom onto a pre-existing pyrimidinone scaffold is a common synthetic strategy. However, the regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the specific structure of the pyrimidinone precursor.

Direct bromination involves treating a pyrimidinone derivative with a brominating agent. While seemingly straightforward, the outcome is heavily influenced by the electronic properties of the pyrimidinone ring. For many pyrimidinone systems, such as 2(1H)-pyrimidinone and uracil, direct bromination preferentially occurs at the electron-rich C-5 position. cdnsciencepub.comresearchgate.net

However, the synthesis of 2-bromo-pyrimidin-4-one derivatives via direct bromination has been reported. One method involves the refluxing of a precursor, 6-amino-2-thiouracil, with bromine in acetic acid. researchgate.net This reaction displaces the thiol group and introduces a bromine atom at the C-2 position. Another approach involves the reaction of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with a solution of bromine in acetic acid, which results in bromination at the 6-position of the fused ring system. researchgate.net

The choice of brominating agent is also critical. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been effectively used for the C-5 bromination of uridine (B1682114) and cytidine (B196190) derivatives in aprotic solvents, with Lewis acids sometimes added to enhance efficiency. fiu.edu For the parent pyrimidine (B1678525) ring, bromination can be achieved by heating its hydrogen halide salt with bromine in an inert aromatic solvent like nitrobenzene. google.com This process typically yields 5-bromopyrimidine. google.com

The mechanism of bromination for pyrimidinone systems in aqueous acidic solutions has been studied in detail, particularly for 2(1H)-pyrimidinone and its N-methylated derivatives. researchgate.netacs.org The process is not a simple electrophilic aromatic substitution. Instead, it involves a multi-step sequence.

The reaction initiates with a rapid and irreversible addition of bromine to the pyrimidinone ring. researchgate.netcdnsciencepub.com This leads to the formation of a saturated intermediate, specifically a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine. cdnsciencepub.comresearchgate.net This addition compound is then subjected to a slow, acid-catalyzed elimination (dehydration) step, which re-establishes the aromaticity of the ring and yields the corresponding 5-bromopyrimidinone. researchgate.netcdnsciencepub.com If an excess of bromine is present, the 5-bromopyrimidinone can react further to form a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine adduct. cdnsciencepub.comresearchgate.net

The kinetics of the process are typically first-order at fixed acid concentrations, and the rate is dependent on the acid catalysis of the dehydration step. acs.orgcdnsciencepub.com

Table 1: Mechanistic Steps in the Bromination of Pyrimidinones (B12756618) in Aqueous Acid

Step Description Key Features
1. Addition Rapid addition of bromine across the C5-C6 double bond of the pyrimidinone. Irreversible formation of a saturated 5-bromo-4,6-dihydroxy-hexahydro-pyrimidinone intermediate. cdnsciencepub.comresearchgate.net
2. Elimination Slow, acid-catalyzed dehydration of the intermediate. Rate-determining step; restores the aromatic pyrimidine ring. researchgate.netcdnsciencepub.com

| 3. Further Reaction | With excess bromine, the product can undergo further addition. | Leads to the formation of 5,5-dibromo adducts. researchgate.net |

The regioselectivity of electrophilic attack on the pyrimidinone ring is a critical consideration. For pyrimidin-2-one, pyrimidin-4-one, and related structures like uracil, the C-5 position is the most nucleophilic carbon and is thus the primary site for bromination. researchgate.net The mechanism involving the formation of a stable addition intermediate across the C5-C6 bond further reinforces this regiochemical outcome. cdnsciencepub.comcdnsciencepub.com

Achieving substitution at the C-2 position via direct electrophilic bromination is generally not feasible unless a leaving group is already present at that position, which can be displaced by bromine. The C-2 and C-6 positions are electron-deficient due to the adjacent nitrogen atoms, making them less susceptible to attack by electrophiles like Br+. Therefore, to synthesize 2-bromo-4(3H)-pyrimidinone, de novo ring synthesis is often the more effective and regiochemically controlled strategy.

De Novo Synthesis of 4(3H)-Pyrimidinone Ring Systems Incorporating Bromine

De novo synthesis involves constructing the pyrimidinone ring from simpler, acyclic precursors. This approach offers superior control over the final substitution pattern, as the desired bromine atom can be incorporated into one of the starting materials.

The most common method for pyrimidinone synthesis is the cyclo-condensation of a three-carbon component with a compound providing the N-C-N fragment. mdpi.com To synthesize a 2-bromo-4(3H)-pyrimidinone, this strategy can be adapted by using a bromine-containing N-C-N unit.

A general and powerful route is the reaction of a β-keto ester or a related 1,3-dicarbonyl compound with a 2-bromo-amidine or 2-bromo-guanidine derivative. mdpi.comresearchgate.net The β-keto ester provides the C4-C5-C6 portion of the ring, including the carbonyl group at C4, while the bromo-amidine provides the N1-C2-N3 fragment with the bromine pre-installed at the C2 position. This reaction is typically catalyzed by an acid or base. mdpi.com

Another variation involves the reaction of trifluorinated 2-bromoenones with amidines, which proceeds through an aza-Michael addition followed by intramolecular cyclization to yield trifluoromethylated pyrimidines. organic-chemistry.org This highlights the utility of bromo-substituted three-carbon units in cyclo-condensation reactions.

Amidines and guanidines are fundamental building blocks in pyrimidine synthesis, serving as the N1-C2-N3 synthon. mdpi.comresearchgate.net The synthesis of 2-bromo-4(3H)-pyrimidinone can be achieved by reacting a suitable amidine or guanidine (B92328) derivative that already contains bromine at the central carbon.

For instance, 2-bromo-acetamidine hydrochloride could potentially be condensed with a β-keto ester like ethyl acetoacetate. The reaction would proceed via initial condensation, followed by cyclization and dehydration to form the 2-bromo-4-oxo-pyrimidinone ring. Guanidine itself can be used to form 2-aminopyrimidines, and its bromo-derivatives can serve as precursors for 2-bromopyrimidines. nih.gov

The reaction of 3-arylmethylidenefuran-2(3H)-ones with guanidine carbonate has been shown to produce pyrimidine derivatives, demonstrating the versatility of these N,N-binucleophilic reagents in constructing the heterocyclic core. nih.gov Adapting this by using a 2-bromo-guanidine derivative would be a plausible route to the target compound.

Table 2: De Novo Synthesis Strategies for 2-bromo-4(3H)-Pyrimidinone

C4-C5-C6 Component N1-C2-N3 Component Resulting Ring System
β-Keto ester (e.g., Ethyl acetoacetate) 2-Bromo-amidine 2-Bromo-4(3H)-pyrimidinone derivative
1,3-Diketone 2-Bromo-guanidine 2-Bromo-4-hydroxypyrimidine derivative

Copper-Catalyzed Synthesis of Substituted Pyrimidinones

Copper-catalyzed reactions have emerged as powerful tools for the construction of N-heterocycles, including the pyrimidinone core. These methods often leverage copper's ability to facilitate carbon-nitrogen (C-N) bond formation, a key step in the cyclization process to form the pyrimidine ring. Ullmann-type coupling reactions, which traditionally involve the copper-promoted coupling of an amine with an aryl halide, provide a foundational strategy for building substituted pyrimidinones. wikipedia.orgwikipedia.orgorganic-chemistry.org Modern advancements have introduced various ligands and optimized reaction conditions to improve yields and broaden the substrate scope, often allowing the reactions to proceed under milder conditions than the harsh temperatures historically required. nih.govnih.govnih.gov

One notable approach involves the copper-catalyzed multicomponent reaction of terminal alkynes, carbon dioxide, and an amidine hydrochloride. mdpi.com This method constructs the pyrimidinone ring in a convergent manner, offering a versatile route to 2,6-disubstituted pyrimidinones. mdpi.com Another strategy is the copper acetate-catalyzed tandem Blaise/Pinner-type reaction, which utilizes nitriles and a Reformatsky reagent to assemble the pyrimidinone skeleton. mdpi.com While these methods produce substituted pyrimidinones, the introduction of the 2-bromo substituent would typically be addressed as a separate synthetic step, as discussed in the following sections.

The general mechanism for these C-N coupling reactions often involves the formation of a copper(I) species that undergoes oxidative addition with a halide-bearing substrate. byjus.com Subsequent reaction with a nitrogen nucleophile and reductive elimination forges the critical C-N bond necessary for the heterocyclic ring system. byjus.com

Table 1: Examples of Copper-Catalyzed Pyrimidinone Synthesis Strategies

Reaction TypeKey ReactantsCopper Source (Example)General ProductReference
Ullmann-Type C-N CouplingAryl Halide, Amine/AmidineCuIN-Aryl Heterocycle nih.govnih.gov
Multicomponent ReactionTerminal Alkyne, CO₂, AmidineCopper Catalyst2,6-Disubstituted Pyrimidinone mdpi.com
Tandem Blaise/Pinner-Type ReactionNitriles, Reformatsky ReagentCopper AcetateSubstituted Pyrimidinone mdpi.com

Functional Group Interconversion Strategies for Brominated Pyrimidinones

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule once a core scaffold has been assembled. For the synthesis of 2-bromo-4(3H)-pyrimidinone, FGI is crucial for introducing the bromine atom at the desired position.

Halogenation of Pre-formed Pyrimidinones (e.g., Hydroxy-to-Bromo Conversion)

The compound 4(3H)-pyrimidinone exists in a tautomeric equilibrium with its aromatic enol form, 4-hydroxypyrimidine. This hydroxyl group can be converted into a bromine atom through nucleophilic substitution. This transformation is a common and effective method for introducing a halogen onto a heterocyclic ring.

The reaction typically employs phosphorus-based brominating agents such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃. manac-inc.co.jpresearchgate.net The pyrimidinone starting material is heated with the brominating agent, often without a solvent or in a high-boiling inert solvent. The mechanism involves the activation of the hydroxyl group by the phosphorus reagent to form a good leaving group (a phosphate (B84403) ester), which is then displaced by a bromide ion. This method is directly analogous to the conversion of 2-pyridones to 2-bromopyridines. researchgate.net

Table 2: Reagents for Hydroxy-to-Bromo Conversion on Heterocycles

ReagentTypical ConditionsApplicationReference
Phosphorus Oxybromide (POBr₃)Neat or high-boiling solvent, heatConversion of heteroaromatic hydroxyl groups to bromine manac-inc.co.jp
PBr₅ / POBr₃Neat, ~145 °CConversion of hydroxypyridines to bromopyridines researchgate.net
N-Bromosuccinimide (NBS)Various, often with radical initiator or acid catalystTypically used for allylic/benzylic bromination or electrophilic aromatic bromination nih.govresearchgate.net

Note: While NBS is a common brominating agent, POBr₃ is more standard for the direct conversion of a pyrimidinone's hydroxyl group.

Transformation of Other Halogens or Leaving Groups to Bromine

Another strategic approach is to synthesize a pyrimidinone with a different halogen (typically chlorine) or another suitable leaving group at the 2-position and subsequently convert it to the bromide. The Finkelstein reaction is the classic method for such halogen exchange. wikipedia.orgbyjus.com

In this context, a 2-chloro-4(3H)-pyrimidinone can be treated with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism, where the bromide ion acts as a nucleophile, displacing the chloride. iitk.ac.in For heteroaromatic systems, which can be less reactive than alkyl halides, this exchange may require higher temperatures or catalysis. The so-called "aromatic Finkelstein reaction" can be facilitated by a copper(I) iodide catalyst, often in the presence of a diamine ligand, to promote the substitution on the electron-deficient pyrimidine ring. wikipedia.org

This strategy is advantageous when the corresponding 2-chloropyrimidinone is more readily accessible than the 2-hydroxypyrimidinone precursor. The choice between the hydroxy-to-bromo conversion and the halogen exchange route depends on the availability and cost of the respective starting materials.

Reaction Mechanisms and Chemical Transformations of 2 Bromo 4 3h Pyrimidinone

Tautomeric Equilibria and Proton Transfer Phenomena in 4(3H)-Pyrimidinone Systems

Spectroscopic methods are pivotal in elucidating the tautomeric preferences of pyrimidinone systems. Studies on the parent 4(3H)-pyrimidinone consistently show that the keto form is the predominant species in various phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 NMR spectroscopy in different solvents provide strong evidence for the dominance of the 4(3H)-pyrimidinone tautomer. The chemical shifts of the ring protons and carbons are more consistent with a lactam structure rather than a fully aromatic hydroxypyrimidine.

Infrared (IR) Spectroscopy: IR spectroscopy offers further confirmation of the keto form's prevalence. The observation of a strong absorption band in the carbonyl (C=O) stretching region (typically around 1650-1700 cm⁻¹) and the presence of an N-H stretching band are characteristic of the 4(3H)-pyrimidinone structure. In contrast, the characteristic O-H stretching band of the enol form is generally absent or of very low intensity.

UV-Vis Spectroscopy: The electronic absorption spectra of 4(3H)-pyrimidinone and its derivatives are also indicative of the predominant tautomer. The absorption maxima are consistent with the electronic transitions of the keto form.

The introduction of a bromine atom at the 2-position of the 4(3H)-pyrimidinone ring is expected to influence the tautomeric equilibrium, primarily through its electronic effects. Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in resonance, exhibiting a deactivating but ortho-, para-directing mesomeric effect (+M).

In the context of the pyrimidinone ring, the strong -I effect of the bromine atom at the 2-position is expected to increase the acidity of the N-H protons and stabilize the negative charge in the conjugate base. However, it also withdraws electron density from the ring, which can influence the relative stability of the keto and enol forms. While specific experimental data on the tautomeric equilibrium of 2-bromo-4(3H)-pyrimidinone is scarce, it is generally anticipated that the keto form will remain the more stable tautomer, consistent with the parent compound. The electron-withdrawing nature of bromine likely further favors the lactam structure by stabilizing the partial negative charge on the oxygen of the carbonyl group.

Computational quantum chemistry provides valuable insights into the energetics and mechanisms of tautomerization in pyrimidinone systems. Various theoretical methods have been employed to calculate the relative stabilities of tautomers and the energy barriers for their interconversion.

Density Functional Theory (DFT): DFT calculations have been widely used to model the tautomerism of 4(3H)-pyrimidinone. These studies consistently predict that the 4(3H)-pyrimidinone (keto) tautomer is significantly more stable than the 4-hydroxypyrimidine (enol) tautomer in the gas phase and in solution. scispace.comnih.gov The calculated energy differences are typically in the range of several kcal/mol, indicating a strong preference for the keto form at equilibrium.

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, have been used to provide more accurate energy predictions. These calculations also support the greater stability of the keto tautomer. chemicalbook.com

Modeling of Proton Transfer: Computational models have also been used to investigate the mechanism of proton transfer between the tautomers. These studies suggest that the direct intramolecular proton transfer has a high energy barrier. The presence of solvent molecules, particularly water, can significantly lower this barrier by acting as a proton shuttle, thereby facilitating the interconversion of tautomers.

For 2-bromo-4(3H)-pyrimidinone, computational modeling would be instrumental in quantifying the influence of the bromine substituent on the tautomeric equilibrium. It is expected that calculations would confirm the keto form as the global minimum and provide a quantitative measure of its stability relative to the enol form.

Table 1: Predominant Tautomeric Form of 4(3H)-Pyrimidinone Systems

CompoundPredominant TautomerMethod of Determination
4(3H)-PyrimidinoneKeto (4(3H)-pyrimidinone)NMR, IR, UV-Vis, Computational
2-bromo-4(3H)-PyrimidinoneKeto (2-bromo-4(3H)-pyrimidinone)Inferred from electronic effects

Nucleophilic Substitution Reactions at the 2-position of 2-bromo-4(3H)-Pyrimidinone

The presence of a bromine atom at the 2-position of the pyrimidinone ring renders this position susceptible to nucleophilic attack. This is a key reaction for the functionalization of the pyrimidinone core.

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is more pronounced at the 2-, 4-, and 6-positions. In 2-bromo-4(3H)-pyrimidinone, the 2-position is activated towards nucleophilic aromatic substitution (SNAr).

The generally accepted mechanism for SNAr reactions on pyrimidine rings involves a two-step addition-elimination pathway:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom at the 2-position, which bears the bromine leaving group. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, with significant contributions from resonance structures that place the negative charge on the nitrogen atoms.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, resulting in the formation of the substituted product.

The regioselectivity of nucleophilic attack on substituted pyrimidines is a critical aspect. In 2-bromo-4(3H)-pyrimidinone, the attack is highly favored at the 2-position due to the presence of the good leaving group (bromide) and the inherent electronic activation of this position by the ring nitrogen atoms.

The rate and feasibility of the nucleophilic substitution reaction at the 2-position of 2-bromo-4(3H)-pyrimidinone can be significantly influenced by the presence of other substituents on the pyrimidine ring.

Electron-Withdrawing Groups (EWGs): The presence of additional electron-withdrawing groups on the pyrimidine ring will further increase the electrophilicity of the carbon atoms and stabilize the negatively charged Meisenheimer intermediate. This generally leads to an increase in the rate of the SNAr reaction. For example, a nitro group at the 5- or 6-position would be expected to enhance the reactivity of 2-bromo-4(3H)-pyrimidinone towards nucleophiles.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups on the pyrimidine ring will decrease the electrophilicity of the ring carbons and destabilize the Meisenheimer intermediate. This typically results in a slower rate of nucleophilic substitution. For instance, an amino or methoxy group at the 5- or 6-position would be expected to decrease the reactivity of the 2-bromo-4(3H)-pyrimidinone.

Table 2: Expected Effect of Substituents on the Rate of Nucleophilic Substitution at the 2-position of 2-bromo-4(3H)-Pyrimidinone

Substituent PositionType of SubstituentExpected Effect on Reaction Rate
5 or 6Electron-Withdrawing (e.g., -NO₂)Increase
5 or 6Electron-Donating (e.g., -NH₂, -OCH₃)Decrease

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring in 2-bromo-4(3H)-pyrimidinone is generally considered electron-deficient, which typically makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. However, the presence of the nitrogen atoms and the carbonyl group influences the regioselectivity of such reactions. The bromine atom at the C-2 position acts as an electron-withdrawing group, further deactivating the ring.

Despite this deactivation, electrophilic attack is possible, predominantly at the C-5 position, which is meta to the deactivating bromo-substituent and activated by the ring nitrogens. The mechanism of bromination for related 2(1H)-pyrimidinone systems in aqueous acidic solutions has been studied. This reaction is not a direct substitution but involves a rapid, irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate. This adduct then undergoes a slower, acid-catalyzed conversion to yield the final 5-brominated pyrimidinone product researchgate.net.

Common reagents for the halogenation of pyrimidine rings include N-bromosuccinimide (NBS) or molecular bromine. For instance, the bromination of pyrimidine nucleosides at the C-5 position has been effectively achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), with the reaction's efficiency enhanced by the addition of a Lewis acid nih.gov.

Table 1: Reagents for Electrophilic Bromination of Pyrimidine Rings

Reagent/SystemSubstrate TypePosition of BrominationReference
Bromine in aqueous H₂SO₄2(1H)-PyrimidinoneC-5 researchgate.net
1,3-Dibromo-5,5-dimethylhydantoin (DBH)Uridine (B1682114) NucleosidesC-5 nih.gov
N-Bromosuccinimide (NBS) in DMFCytidine (B196190)/Uracil DerivativesC-5 nih.gov

Organometallic Reactions and Cross-Coupling Methodologies

The bromine atom at the C-2 position of 4(3H)-pyrimidinone is a key functional handle for a variety of organometallic and cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex wikipedia.org. In the context of 2-bromo-4(3H)-pyrimidinone, this reaction allows for the introduction of a wide array of aryl, heteroaryl, alkenyl, and alkyl groups at the C-2 position.

The general mechanism involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the C-Br bond of the pyrimidinone.

Transmetalation : The organic group from the boronic acid or ester is transferred to the palladium(II) complex.

Reductive Elimination : The coupled product is released, regenerating the palladium(0) catalyst libretexts.org.

Research on structurally similar brominated pyrimidinone derivatives has shown that catalyst systems like XPhosPdG2/XPhos are effective, often requiring specific bases and microwave irradiation to achieve high yields and prevent side reactions such as debromination nih.govrsc.org. The reaction demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the coupling partner nih.gov.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Heterocycles

Boronic Acid/EsterCatalystBaseSolventConditionsYieldReference
p-Methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃1,4-Dioxane/H₂OMicrowave, 120°C, 40 minHigh nih.govrsc.org
Phenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂OMicrowave, 120°C, 40 minGood nih.gov
Various aryl/heteroaryl boronic estersCataXCium A Pd G3K₃PO₄Toluene/H₂O80°C, 16 hGood to Excellent nih.gov

Other Palladium-Catalyzed C-X Bond Formations

Beyond the Suzuki coupling, the C-2 bromine of the pyrimidinone scaffold serves as a versatile anchor for other palladium-catalyzed transformations to form various C-X bonds rsc.org.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. This allows for the introduction of alkynyl substituents at the C-2 position. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium complex nih.gov.

Buchwald-Hartwig Amination : This reaction is a cornerstone for C-N bond formation, coupling an amine with an aryl halide. It enables the synthesis of 2-amino-4(3H)-pyrimidinone derivatives, which are important structures in medicinal chemistry.

Heck Coupling : This reaction couples the bromopyrimidinone with an alkene to form a new C-C bond, yielding 2-alkenyl-4(3H)-pyrimidinones.

These reactions significantly expand the synthetic utility of 2-bromo-4(3H)-pyrimidinone, allowing for diverse functionalization of the C-2 position nih.gov.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as an atom-economical strategy for modifying heterocyclic cores. For pyrimidine systems, C-H bonds at positions like C-5 and C-6 are potential targets for direct modification. While the electron-deficient nature of the pyrimidine ring presents a challenge, various transition-metal-catalyzed methods have been developed to achieve regioselective C-H activation researchgate.net.

In some strategies, an existing halide can be used in concert with C-H functionalization. For example, a related bromo-triazolopyrimidine was first coupled with a Grignard reagent at the bromine-bearing carbon, followed by a subsequent C-H functionalization at the C-5 position, demonstrating a multi-step approach to diversify the heterocycle researchgate.net. These methods provide a complementary approach to traditional cross-coupling, allowing for late-stage modification of the pyrimidinone scaffold without pre-functionalization.

Rearrangement Reactions Involving Brominated Pyrimidinones (B12756618)

Rearrangement reactions can significantly alter the molecular skeleton, providing access to diverse structural isomers wikipedia.org. One notable transformation applicable to pyrimidinone systems is the Dimroth rearrangement.

The Dimroth rearrangement typically occurs in heterocyclic systems and involves the transposition of a ring atom with an exocyclic atom. The generally accepted mechanism is known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) nih.gov.

The process for a substituted pyrimidine can be summarized as:

Nucleophilic Addition : A nucleophile (e.g., an amine or hydroxide) attacks the pyrimidine ring.

Ring Opening : The heterocyclic ring opens to form an acyclic intermediate.

Rotation and Ring Closure : The intermediate rotates around a single bond, and a new ring is formed by the attack of a different nitrogen atom, leading to the rearranged product nih.gov.

The presence and nature of substituents on the pyrimidine ring, such as the C-2 bromo group, can significantly influence the rate and outcome of the rearrangement by affecting the electrophilicity of the ring carbons and the stability of the intermediates nih.gov.

Derivatization and Structural Modification Methodologies for 2 Bromo 4 3h Pyrimidinone Scaffold

Functionalization at Specific Ring Positions (C-5, C-6)

Modification of the C-5 and C-6 positions of the pyrimidinone ring is a key strategy for modulating the biological and physicochemical properties of the resulting compounds.

A highly effective and regioselective protocol has been developed for introducing a variety of substituents at the C-6 position of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives. nih.gov This method utilizes a metallation-alkylation sequence that begins with the protection of the 2-amino group, typically with a tert-butyloxycarbonyl (Boc) group. nih.gov

The protected pyrimidinone is then treated with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 °C) under an inert atmosphere. nih.gov This generates a nucleophilic anionic intermediate. Subsequent quenching of this intermediate with various electrophiles leads to substitution specifically at the C-6 position, with no competing O- or N-alkylation observed. nih.gov Following the substitution reaction, the protecting group is removed to yield the C-6 functionalized 2-amino-5-bromo-4(3H)-pyrimidinone. This versatile method allows for the introduction of a range of alkyl and functionalized groups. nih.gov

ElectrophileReagents and ConditionsC-6 SubstituentReference
Ethyl bromide1) n-BuLi, THF, 0°C; 2) EtBrEthyl nih.gov
n-Propyl bromide1) n-BuLi, THF, 0°C; 2) n-PrBrn-Propyl nih.gov
n-Butyl bromide1) n-BuLi, THF, 0°C; 2) n-BuBrn-Butyl nih.gov
2-Bromoethylbenzene1) n-BuLi, THF, 0°C; 2) PhCH₂CH₂Br2-Phenylethyl nih.gov
Acetone (B3395972)1) n-BuLi, THF, 0°C; 2) (CH₃)₂CO2-Hydroxyprop-2-yl nih.gov

The introduction of a bromine atom at the C-5 position is a common and crucial modification of the pyrimidinone scaffold, often serving as a handle for further diversification through cross-coupling reactions or as a key pharmacophoric element. The synthesis of 5-bromo-pyrimidinone derivatives is typically achieved through electrophilic bromination.

A standard method for this transformation involves the use of N-bromosuccinimide (NBS) as the brominating agent. For example, 2-aminopyrimidine (B69317) can be effectively converted to 2-amino-5-bromopyrimidine (B17363) by reacting it with NBS in a solvent such as acetonitrile (B52724), often under ice-cooling and protected from light, to achieve high yields. chemicalbook.comijssst.info This approach is widely applicable to activated pyrimidine (B1678525) systems, where the electron-donating groups on the ring facilitate electrophilic substitution at the C-5 position. The resulting 2-amino-5-bromo-4(3H)-pyrimidinone is a key intermediate for subsequent functionalization, as seen in the C-6 lithiation protocols. nih.gov

N-Alkylation and N-Substitution Strategies

Alkylation and substitution at the ring nitrogen atoms (N-1 or N-3) provide another avenue for creating diverse libraries of pyrimidinone derivatives. The selectivity of these reactions is a key consideration.

The alkylation of pyrimidinones (B12756618) can yield a mixture of N- and O-alkylated products, with the reaction's outcome being highly dependent on the substrate, alkylating agent, and reaction conditions. acs.orgnih.gov However, selective N-alkylation can be achieved. For instance, the reaction of 4-(trichloromethyl)pyrimidin-2(1H)-one with alkylating agents like 2-chloroacetamide (B119443) or diethyl 2-bromomalonate in the presence of potassium carbonate in acetone predominantly yields N1-alkylated products. la-press.org

The choice of alkylating agent can be critical; reaction with a complex brominated enone has been shown to furnish only the N-alkylated pyrimidine. acs.orgnih.gov Furthermore, phase transfer catalysis (PTC) conditions, using reagents like tetrabutylammonium (B224687) hydrogen sulfate (B86663) with aqueous sodium hydroxide, have been successfully employed for the selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones. nih.gov Heterogeneous catalysts, such as ammonium (B1175870) sulfate coated on hydrothermal carbon, have also been developed to promote efficient and selective N1-alkylation of pyrimidines following a silylation step with hexamethyldisilazane (B44280) (HMDS). ias.ac.in

Incorporating various amine functional groups into the pyrimidinone scaffold is a common strategy in drug discovery. This is often accomplished through the nucleophilic substitution of a suitable leaving group on the pyrimidine ring, such as a halide. Commercially available 2-amino-4,6-dichloropyrimidine, for example, serves as a versatile starting material. It can react with a wide range of primary and secondary amines, in the presence of a base like triethylamine, to displace one of the chloro groups and form 4-amino-substituted pyrimidine derivatives. mdpi.com This reaction can often be performed under solvent-free conditions at elevated temperatures, providing a straightforward route to a diverse set of compounds. mdpi.com This general principle can be applied to 2-bromo-4-chloropyrimidines to introduce amine moieties at the C-4 position.

O-Alkylation and O-Substitution Strategies

While N-alkylation is often favored, specific strategies have been developed to achieve chemoselective O-alkylation of the pyrimidinone tautomer, leading to the formation of 2-bromo-4-alkoxypyrimidines. Direct alkylation with simple alkyl halides frequently results in a mixture of N- and O-alkylated isomers. acs.orgnih.gov

To overcome this, a convergent strategy has been proven effective. This approach involves using a pre-functionalized alkylating agent, such as a 4-(halomethyl)pyrimidine, to react with the pyrimidin-2(1H)-one. acs.orgnih.gov For example, using 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine as the alkylating agent in the presence of a base like potassium carbonate in acetonitrile leads to the exclusive formation of the O-alkylated product in high yields. nih.govnih.gov The choice of base can also influence selectivity; the use of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) has been shown to favor the formation of the O-regioisomer in the alkylation of 4,6-diphenylpyrimidin-2(1H)-ones. researchgate.net These methods provide reliable access to O-substituted derivatives, which are important for expanding the chemical space around the 2-bromo-4(3H)-pyrimidinone scaffold.

Chemoselective O-Alkylation Methods

The alkylation of pyrimidinones presents a challenge in regioselectivity, as reactions can occur at either the nitrogen or oxygen atoms. Achieving chemoselective O-alkylation of the 2-bromo-4(3H)-pyrimidinone scaffold is essential for generating a specific class of derivatives. While direct studies on this particular isomer are not extensively detailed, research on analogous pyrimidin-2(1H)-ones provides a foundational understanding of the reaction conditions that favor O-alkylation over N-alkylation. nih.govacs.org

The choice of solvent and base plays a critical role in directing the regioselectivity of the alkylation. neliti.com Generally, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN), in combination with a suitable base, are employed. The nature of the base can significantly influence the outcome. For instance, the use of cesium carbonate (Cs₂CO₃) has been shown to favor O-alkylation in some pyrimidinone systems. researchgate.net

The reactivity of the alkylating agent is another key factor. While simple alkyl halides might lead to a mixture of N- and O-alkylated products, more complex and sterically hindered alkylating agents can enhance the selectivity for O-alkylation. nih.govacs.org The reaction temperature and time are also optimized to maximize the yield of the desired O-alkylated product while minimizing side reactions.

Table 1: General Conditions for Chemoselective O-Alkylation of Pyrimidinone Scaffolds

ParameterConditionRationale
Solvent Polar aprotic (e.g., DMF, MeCN)Solvates the cation of the base, leaving the pyrimidinone anion more available for reaction.
Base Mild inorganic base (e.g., K₂CO₃, Cs₂CO₃)Deprotonates the pyrimidinone to form the ambident nucleophile.
Alkylating Agent Alkyl halides (e.g., R-Br, R-I)Provides the alkyl group for substitution.
Temperature Varies (often reflux)Influences reaction rate and selectivity.

Note: The optimal conditions for 2-bromo-4(3H)-pyrimidinone would require empirical determination, but the principles derived from related structures provide a strong starting point for investigation.

Synthesis of Fused and Spiro Pyrimidinone Systems Containing Bromine

The 2-bromo-4(3H)-pyrimidinone scaffold is a versatile precursor for the synthesis of more complex heterocyclic systems, including fused and spiro pyrimidinones. The presence of the bromine atom and the reactive pyrimidinone ring allows for a variety of cyclization and condensation reactions.

Fused Pyrimidinone Systems:

The synthesis of fused pyrimidinone systems generally involves the introduction of a second ring onto the pyrimidinone core. This can be achieved through intramolecular cyclization of a suitably functionalized derivative of 2-bromo-4(3H)-pyrimidinone or through intermolecular reactions with bifunctional reagents. For instance, the bromine atom at the 2-position can participate in palladium-catalyzed cross-coupling reactions to introduce a side chain that can subsequently undergo cyclization with the N1 or N3 position of the pyrimidinone ring.

General strategies often involve the reaction of a substituted pyrimidine with a compound containing two reactive functional groups, leading to the formation of a new fused ring. nih.gove-bookshelf.dederpharmachemica.com The specific nature of the fused ring depends on the reactants and reaction conditions employed.

Spiro Pyrimidinone Systems:

The construction of spiro pyrimidinone systems involves the formation of a new ring that shares a single atom with the pyrimidinone core. One common approach is the condensation of a pyrimidinone derivative with a cyclic ketone or a compound containing two electrophilic centers. nih.govnih.gov For 2-bromo-4(3H)-pyrimidinone, derivatization at the N1 or N3 position with a chain containing a nucleophilic group could be followed by an intramolecular cyclization onto the C5 or C6 position to form a spirocyclic system.

Exploration of Structure-Activity Relationships (SAR) through Systematic Derivatization

The systematic derivatization of the 2-bromo-4(3H)-pyrimidinone scaffold is a key strategy for exploring structure-activity relationships (SAR). By methodically altering the substituents on the pyrimidinone ring, researchers can gain insights into how different chemical features influence the biological activity or material properties of the resulting compounds. nih.govresearchgate.net

The bromine atom at the 2-position serves as a versatile handle for introducing a wide range of functional groups via reactions such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling. This allows for the exploration of the impact of aryl, heteroaryl, alkyl, and amino substituents at this position.

A general SAR study on a pyrimidine core would involve synthesizing a library of derivatives and evaluating their biological activity. For example, in a hypothetical kinase inhibitor screening, different substituents at the 2-, N1-, and N3-positions would be correlated with their inhibitory potency.

Table 2: Hypothetical SAR Exploration of 2-bromo-4(3H)-pyrimidinone Derivatives

Position of DerivatizationType of SubstituentPotential Impact on Activity
C2 (replacing Br) Aryl groups with varying electronic propertiesMay influence pi-stacking interactions with a biological target.
Small alkyl chainsCould probe the size limitations of a binding pocket.
Hydrogen bond donors/acceptorsMay form key interactions with amino acid residues.
N1/N3 Alkyl or substituted alkyl groupsCan affect solubility and metabolic stability.
Aromatic ringsMay introduce additional binding interactions.
C5/C6 Halogens, alkyl, or aryl groupsCan modulate the electronic properties of the ring and influence conformation.

This table represents a conceptual framework for an SAR study, as specific data for 2-bromo-4(3H)-pyrimidinone derivatives is not available.

The insights gained from such SAR studies are invaluable for the rational design of new compounds with optimized properties. nih.gov

Spectroscopic and Structural Elucidation Techniques for 2 Bromo 4 3h Pyrimidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 2-bromo-4(3H)-pyrimidinone. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of 2-bromo-4(3H)-pyrimidinone is expected to display distinct signals corresponding to the two aromatic protons and the N-H proton. The H-6 proton, being adjacent to a nitrogen atom, would appear as a doublet at a downfield chemical shift. The H-5 proton would also appear as a doublet, coupled to H-6. The N-H proton typically presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The C-4 carbon, part of a carbonyl group, is expected to be the most deshielded. The C-2 carbon, directly attached to the electronegative bromine atom, would also appear significantly downfield. The C-6 and C-5 carbons will resonate at chemical shifts typical for sp²-hybridized carbons in a heterocyclic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-bromo-4(3H)-pyrimidinone

AtomNucleusPredicted Chemical Shift (δ, ppm)Multiplicity
H-5¹H~6.6 - 6.8Doublet (d)
H-6¹H~8.0 - 8.2Doublet (d)
N-H¹H~12.0 - 13.0Broad Singlet (br s)
C-2¹³C~150 - 155-
C-4¹³C~160 - 165-
C-5¹³C~110 - 115-
C-6¹³C~145 - 150-

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC or HMQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net For 2-bromo-4(3H)-pyrimidinone, an HSQC spectrum would show a cross-peak connecting the H-5 signal to the C-5 signal and another cross-peak linking the H-6 signal to the C-6 signal. The N-H proton and the quaternary carbons (C-2 and C-4) would not show correlations in this spectrum. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). nbuv.gov.ua This is crucial for piecing together the connectivity of the molecule. For instance, the H-5 proton would be expected to show correlations to the C-4 and C-6 carbons. The H-6 proton would show correlations to C-2, C-4, and C-5. These long-range correlations provide definitive proof of the pyrimidinone ring structure and the relative positions of the substituents. researchgate.netacs.org

Table 2: Expected Key HMBC Correlations for 2-bromo-4(3H)-pyrimidinone

ProtonCorrelates to Carbon(s)Coupling
H-5C-4³JCH
C-6²JCH
H-6C-2³JCH
C-4²JCH
C-5³JCH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2-bromo-4(3H)-pyrimidinone is characterized by several key absorption bands. A strong, prominent band corresponding to the C=O stretching vibration of the amide group (Amide I band) is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration should appear as a broad band in the 3200-3400 cm⁻¹ region. The spectrum would also feature bands for C=C and C=N stretching vibrations within the pyrimidine (B1678525) ring, typically found between 1500 and 1650 cm⁻¹. The C-H stretching of the ring protons would be observed around 3000-3100 cm⁻¹. The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for 2-bromo-4(3H)-pyrimidinone

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Amide I)1650 - 1700Strong
C=C / C=N Ring Stretch1500 - 1650Medium-Strong
N-H Bend (Amide II)1500 - 1550Medium
C-Br Stretch500 - 650Medium

Matrix-isolation FT-IR is a powerful technique where molecules are trapped in a solid, inert gas (like argon) at very low temperatures (typically around 10 K). fu-berlin.de This method prevents intermolecular interactions, such as the strong hydrogen bonding that occurs in the crystalline state of 2-bromo-4(3H)-pyrimidinone. By studying the molecule in an isolated environment, its intrinsic vibrational frequencies can be determined with high precision. uc.pt

This technique is particularly valuable for studying tautomerism. 2-bromo-4(3H)-pyrimidinone can exist in a tautomeric form, 2-bromo-4-hydroxypyrimidine. In a matrix-isolation experiment, it would be possible to determine if this hydroxy tautomer is present in the gas phase before deposition. Furthermore, UV irradiation of the matrix-isolated compound could potentially induce a photoreaction to generate the hydroxy tautomer from the more stable oxo form, as has been demonstrated for the parent 4(3H)-pyrimidinone. doi.org This allows for the spectroscopic characterization of otherwise unstable or low-population tautomers. Studies on similar molecules like uracil have successfully used this technique to investigate interactions with water molecules, providing insight into the specific sites of hydrogen bonding. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure. For 2-bromo-4(3H)-pyrimidinone (C₄H₃BrN₂O), the calculated exact mass is approximately 173.94 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity (M⁺ and M⁺+2).

The fragmentation of pyrimidinone derivatives often involves characteristic losses. Common fragmentation pathways for 2-bromo-4(3H)-pyrimidinone would likely include:

Loss of the bromine radical (•Br): This would lead to a fragment ion at m/z ~95.

Loss of carbon monoxide (CO): Ejection of CO from the pyrimidinone ring is a common pathway.

Ring cleavage: A retro-Diels-Alder type reaction can lead to the fragmentation of the heterocyclic ring into smaller, stable neutral molecules and charged fragments.

These fragmentation patterns are consistent with those observed for other pyrimidine derivatives. biopolymers.org.uasigmaaldrich.com The mass spectrum of the parent 4(3H)-pyrimidinone shows major fragments corresponding to the loss of HCN and CO. massbank.eu

Table 4: Predicted Major Ions in the Mass Spectrum of 2-bromo-4(3H)-pyrimidinone

m/zIon / FragmentNotes
174 / 176[C₄H₃BrN₂O]⁺•Molecular ion (M⁺•, M+2), ~1:1 intensity ratio
95[M - Br]⁺Loss of bromine radical
146 / 148[M - CO]⁺•Loss of carbon monoxide
68[C₃H₂N₂]⁺•Fragment from ring cleavage (loss of Br and CO)

Despite a comprehensive search of available scientific literature, specific experimental data on the X-ray crystallography and Ultraviolet-Visible (UV-Vis) spectroscopy of 2-bromo-4(3H)-pyrimidinone is not available. Detailed research findings, including crystal structure parameters and UV-Vis absorption maxima, are required to generate an accurate and informative article on these topics.

The performed searches for "X-ray crystallography of 2-bromo-4(3H)-pyrimidinone," "crystal structure 2-bromo-4(3H)-pyrimidinone," "UV-Vis spectroscopy of 2-bromo-4(3H)-pyrimidinone," and "electronic transitions 2-bromo-4(3H)-pyrimidinone" did not yield any specific studies detailing the solid-state structure or the electronic absorption properties of this particular compound.

While information on related pyrimidinone derivatives is accessible, the strict requirement to focus solely on 2-bromo-4(3H)-pyrimidinone prevents the inclusion of data from these other compounds. Therefore, the requested article with the specified outline and content inclusions cannot be generated at this time due to the absence of the necessary primary research data.

Computational and Theoretical Investigations of 2 Bromo 4 3h Pyrimidinone

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the behavior of 2-bromo-4(3H)-pyrimidinone, elucidating its electronic properties and the energetic landscapes of its chemical transformations.

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the electronic structure and reactivity of molecules like 2-bromo-4(3H)-pyrimidinone. DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular structure and compute electronic properties. These studies reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic properties of substituted pyrimidinones (B12756618) are influenced by the nature and position of substituents on the pyrimidine (B1678525) ring. For instance, the introduction of a bromine atom at the C2 position is expected to significantly alter the electron distribution due to its electronegativity and size. This, in turn, affects the molecule's reactivity and interaction with other chemical species. Theoretical studies on related pyrimidinone structures have shown that substitutions can impact the planarity of the molecule and the delocalization of atomic charges. Analysis of global descriptors can help in quantifying the reactivity, with the energy gap between the HOMO and LUMO (ΔEgap) being a key indicator.

The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical behavior of 2-bromo-4(3H)-pyrimidinone. Computational methods allow for the mapping of potential energy surfaces for various reactions, such as nucleophilic substitution at the bromine-bearing carbon. Vibrational frequency analysis is a critical step to confirm the nature of stationary points, identifying minima (reactants, products, intermediates) by the absence of imaginary frequencies and transition states by the presence of a single imaginary frequency. nih.gov

For complex reactions, it is important to consider multiple conformers of transition states. The relative free energies of these transition state ensembles can determine the selectivity of a reaction. nih.gov Advanced computational models can be used to calculate the activation energies (ΔG‡) for different reaction pathways, providing insights into the kinetics and preferred reaction mechanisms. nih.gov While specific studies on 2-bromo-4(3H)-pyrimidinone are not abundant, the principles derived from computational studies of other substituted pyrimidines and related heterocycles are applicable.

Molecular Modeling and Docking Simulations (focused on theoretical interactions with biomolecules, not biological outcomes)

Molecular modeling and docking simulations are instrumental in exploring the potential interactions of 2-bromo-4(3H)-pyrimidinone with biological macromolecules, such as proteins and nucleic acids. These in silico techniques predict the preferred binding modes and affinities of a ligand within the active site of a target biomolecule.

Docking studies on pyrimidinone derivatives have been performed to understand their interactions with various enzymes. mdpi.comnih.gov For 2-bromo-4(3H)-pyrimidinone, a hypothetical docking simulation would involve placing the molecule into the binding pocket of a selected protein. The simulation would then calculate the binding free energy (ΔG) based on the intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The bromine atom could potentially participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The pyrimidinone core, with its hydrogen bond donors and acceptors, is expected to form key interactions with amino acid residues in a protein's active site. semanticscholar.org

It is important to note that these simulations are theoretical and provide a model of potential interactions, which can guide further experimental studies.

Thermodynamic and Energetic Characterization

The thermodynamic and energetic properties of 2-bromo-4(3H)-pyrimidinone are essential for understanding its stability and behavior in different environments.

The enthalpy of formation is a key thermodynamic quantity that indicates the stability of a compound. For 4(3H)-pyrimidinone, the parent compound of 2-bromo-4(3H)-pyrimidinone, the enthalpy of formation in the gaseous phase has been determined experimentally through combustion calorimetry and Knudsen effusion techniques, and also calculated using computational methods. nih.govresearchgate.net These studies often employ isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, to accurately compute the enthalpy of formation. nih.gov

For 2-bromo-4(3H)-pyrimidinone, the enthalpy of formation can be estimated computationally by building upon the established data for 4(3H)-pyrimidinone and applying appropriate corrections for the bromo-substitution. These calculations provide valuable data on the energetic stability of the molecule.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the solid-state structure and properties of pyrimidinones. The pyrimidinone scaffold contains both hydrogen bond donors (N-H group) and acceptors (C=O group), making it prone to forming strong hydrogen bonds. semanticscholar.org

Aromaticity Assessment and Electron Delocalization Analysis (e.g., NICS, QTAIM, NBO)

A comprehensive understanding of the electronic structure of 2-bromo-4(3H)-pyrimidinone, a substituted heterocyclic compound, necessitates a thorough investigation of its aromatic character and the extent of electron delocalization within its pyrimidinone ring. Computational chemistry provides powerful tools to probe these fundamental properties, offering insights that complement experimental findings. Methodologies such as Nucleus-Independent Chemical Shift (NICS) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are instrumental in quantifying aromaticity and mapping electron distribution.

Regrettably, a detailed search of the scientific literature did not yield specific studies that have applied these computational methods to 2-bromo-4(3H)-pyrimidinone. While computational analyses have been performed on the parent compound, 4(3H)-pyrimidinone, and other substituted pyrimidines, the direct impact of the bromine substituent at the 2-position on the aromaticity and electron delocalization landscape of the 4(3H)-pyrimidinone core has not been explicitly documented in available research.

In the absence of specific data for the target molecule, a general discussion of how these analytical techniques would be applied is warranted.

Nucleus-Independent Chemical Shift (NICS) is a widely used method to assess the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of the ring (or at other points of interest). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. For 2-bromo-4(3H)-pyrimidinone, NICS calculations would be crucial in determining whether the pyrimidinone ring sustains a significant aromatic character despite the presence of the carbonyl group and the electron-withdrawing bromine atom.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology. By identifying bond critical points (BCPs) and analyzing their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), one can characterize the nature of chemical bonds. For instance, the ellipticity of the π-bonds in the pyrimidinone ring would offer a quantitative measure of π-electron delocalization. A higher degree of delocalization, consistent with aromaticity, would be reflected in lower ellipticity values.

While the specific computational data for 2-bromo-4(3H)-pyrimidinone is not available, the application of these theoretical methods would be invaluable in elucidating its electronic properties. Such studies would provide a quantitative assessment of its aromaticity and a detailed map of its electron delocalization, which are fundamental to understanding its reactivity and potential applications.

Advanced Topics and Future Research Directions in 2 Bromo 4 3h Pyrimidinone Chemistry

Development of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrimidinones (B12756618), to minimize environmental impact and enhance safety. rasayanjournal.co.in Traditional synthetic methods often rely on hazardous solvents, harsh reaction conditions, and produce significant waste. nih.gov Modern research focuses on developing sustainable alternatives that offer high yields, shorter reaction times, and simpler workup procedures. rasayanjournal.co.innih.gov

Key green chemistry approaches being explored for pyrimidinone synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation serves as an efficient heating source, accelerating reaction rates through mechanisms like dipolar polarization and ionic conduction. nih.gov This technique often leads to higher product yields and purity while reducing environmental pollution. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes waste and simplifies product purification. rasayanjournal.co.inhilarispublisher.com Techniques like "Grindstone Chemistry," which involves grinding reactants together, have been successfully used for synthesizing dihydropyrimidinones. rasayanjournal.co.in

Use of Green Solvents: When a solvent is necessary, the focus is on environmentally benign options such as water, ethanol, or ionic liquids. jmaterenvironsci.com Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and unique reactivity effects. jmaterenvironsci.com

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product that contains portions of all starting materials. rasayanjournal.co.in This approach enhances efficiency, reduces waste, and simplifies synthetic procedures. rasayanjournal.co.inresearchgate.net

Catalyst-Free and Eco-Friendly Catalysts: The development of reactions that proceed without a catalyst or that use benign catalysts (like L-proline or diammonium hydrogen phosphate) is a significant area of research. jmaterenvironsci.comeurekaselect.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Pyrimidinones

Feature Traditional Methods Green/Sustainable Methods
Energy Source Conventional heating (oil baths) Microwave irradiation, Ultrasound
Solvents Volatile organic compounds (VOCs) Water, ethanol, ionic liquids, or solvent-free
Reaction Time Often long (hours to days) Significantly shorter (minutes to hours)
Waste Generation High, including solvent and by-product waste Minimized through atom economy and solvent reduction
Catalysts Often toxic heavy metals or harsh acids/bases Benign organocatalysts, nanocatalysts, or catalyst-free
Procedure Multi-step, complex workups One-pot reactions, simpler purification

Application of Flow Chemistry in Pyrimidinone Synthesis

Flow chemistry, utilizing continuous-flow reactors instead of traditional batch setups, offers a powerful platform for the synthesis of pyrimidinones and other heterocyclic compounds. This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, efficiency, and scalability. acs.orgresearchgate.net

Fused pyrimidinone derivatives have been synthesized in minutes with high yields using automated high-temperature and high-pressure continuous flow reactors. acs.org The advantages of this approach are numerous:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with hazardous intermediates or exothermic reactions. mdpi.com

Rapid Optimization: The ability to quickly vary reaction conditions allows for efficient screening and optimization of synthetic protocols. researchgate.net

Improved Yield and Purity: Superior heat and mass transfer in microreactors often leads to higher conversion rates and cleaner reaction profiles compared to batch processes. researchgate.net

Scalability: Scaling up production is straightforward, often involving running the reactor for a longer duration rather than redesigning the entire process. acs.org

Flow chemistry has been successfully applied to various reaction types relevant to pyrimidinone synthesis, including multicomponent reactions and cycloadditions. researchgate.netvapourtec.com For instance, the Bohlmann-Rahtz pyridine (B92270) synthesis can be performed in a continuous flow microwave reactor, demonstrating the potential for one-step processes without the need to isolate intermediates. nih.gov

Table 2: Examples of Flow Chemistry Setups for Heterocycle Synthesis

Reaction Type Reactor Catalyst Solvent Temperature (°C) Residence Time / Flow Rate Yield (%) Reference
Fused Pyrimidinone Synthesis Phoenix High-Temp/Pressure Reactor N/A Low-boiling solvents High Minutes Up to 96% acs.org
retro-Diels-Alder of Pyrimidinones Continuous Flow Reactor N/A MeCN, Toluene 230-250 0.5 mL/min N/A researchgate.net
3-Aminoimidazo[1,2-α]pyrimidines Continuous Flow Reactor Zirconium chloride Methanol/DCM N/A N/A Comparable to batch vapourtec.com
N-substituted Indazoles Coiled Reactors (in series) N/A (thermal) Triethyl phosphite 150 1 hour 69-80% mdpi.com

Exploration of Novel Catalytic Methods for Functionalization

The bromine atom in 2-bromo-4(3H)-pyrimidinone is a versatile functional handle, making it an ideal substrate for catalytic cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov The development of novel catalysts is crucial for expanding the scope and efficiency of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is one of the most powerful tools for modifying aryl halides. wikipedia.orgyoutube.com The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. youtube.com Key reactions for functionalizing 2-bromo-4(3H)-pyrimidinone include:

Suzuki-Miyaura Coupling: Reacts with organoboron compounds to form C-C bonds. nih.govyoutube.com

Heck Coupling: Forms C-C bonds with alkenes. youtube.comyoutube.com

Buchwald-Hartwig Amination: Forms C-N bonds with amines. youtube.com

Sonogashira Coupling: Creates C-C bonds with terminal alkynes. youtube.com

Novel Catalyst Systems: Research is moving beyond traditional palladium complexes to explore more sustainable, robust, and efficient catalysts.

Nanocatalysts: Materials like Mn-doped ZrO2 and nano TiO2 offer high surface area and can often be recovered and reused, aligning with green chemistry principles. nih.gov

Organocatalysts: Small organic molecules, such as L-proline, can catalyze reactions under mild conditions, avoiding the use of toxic metals. acs.org

Deep Eutectic Solvents (DES): Some novel DES, such as a mixture of methyl triphenylphosphonium bromide and hypogallic acid, can act as both the solvent and the catalyst for pyrimidinone synthesis. tandfonline.com

Table 3: Novel Catalysts in Pyrimidinone Synthesis and Functionalization

Catalyst Type Example Application Advantages Reference
Organocatalyst L-proline Three-component synthesis of pyrano[2,3-d]pyrimidines Metal-free, mild conditions, environmentally benign acs.org
Nanocatalyst Mn doped ZrO2 Multicomponent synthesis of pyrano[2,3-d]pyrimidines Green, efficient, reusable heterogeneous catalyst nih.gov
Deep Eutectic Solvent MTPPBr/HGA-DES Green synthesis of pyrano[2,3-d]pyrimidines Acts as both catalyst and solvent, solvent-free conditions tandfonline.com
Heterogeneous Catalyst Fe3O4@SiO2-BenzIm-Fc[Cl]/ZnCl2 Ultrasound-assisted synthesis of pyran-annulated scaffolds Recyclable (6 times), environmentally friendly nih.gov
Metal Catalyst Phosphoramidite–Rh complex Enantioselective [4+2] cycloaddition for pyrimidinones High enantioselectivity mdpi.com

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable tools for gaining deep mechanistic insights into the synthesis of pyrimidinones. nih.gov

Traditional methods of reaction analysis often involve taking aliquots at different time points, which can be disruptive and may not capture transient, short-lived intermediates. Real-time monitoring overcomes these limitations.

Real-time NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation. wikipedia.org Recent advances have enabled the use of fast multidimensional NMR techniques to dynamically analyze complex organic reactions as they occur. nih.govnih.gov For example, real-time 2D NMR has been used to monitor the synthesis of alkylpyrimidines, allowing researchers to confirm postulated intermediates and discover new ones, leading to a more complete mechanistic understanding. nih.govnih.gov

In-situ FTIR and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of molecules. sustainability-directory.com By placing a probe directly into the reaction vessel, these techniques can track the disappearance of reactants and the appearance of products by monitoring characteristic functional group vibrations, providing real-time kinetic data.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which is useful for tracking reactions involving chromophores or changes in conjugation. wikibooks.org

Table 4: Spectroscopic Techniques for Real-time Reaction Analysis

Technique Information Provided Advantages Application Example Reference
Real-time 2D NMR Structural information on intermediates and products, reaction kinetics Detailed structural data, non-invasive, identification of transient species Elucidation of pyrimidine (B1678525) formation mechanisms nih.govnih.gov
In-situ FTIR Functional group changes, concentration profiles Real-time kinetic data, compatible with various reaction conditions Monitoring disappearance of starting materials and formation of products sustainability-directory.com
In-situ Raman Vibrational modes, molecular fingerprint Complements FTIR, excellent for aqueous systems, less interference from glass Studying reaction progress in complex mixtures sustainability-directory.com
UV-Vis Changes in electronic transitions and conjugation High sensitivity for chromophoric species, simple setup Following reactions that involve a color change or changes in conjugation wikibooks.org

Integrated Computational and Experimental Approaches for Reaction Discovery and Optimization

The synergy between computational chemistry and experimental synthesis has become a cornerstone of modern chemical research. This integrated approach accelerates the discovery and optimization of reactions for synthesizing complex molecules like 2-bromo-4(3H)-pyrimidinone derivatives. nih.govnih.gov

Computational methods can predict reaction outcomes and properties, guiding experimental efforts and reducing the need for extensive trial-and-error screening.

Density Functional Theory (DFT): DFT calculations are used to investigate reaction mechanisms, determine the energies of reactants, transition states, and products, and predict spectroscopic properties. nih.gov This insight helps chemists understand why certain reactions are favored and how to design more efficient synthetic routes.

Molecular Docking and Pharmacophore Modeling: In medicinal chemistry, these computational tools are used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. nih.govnih.gov This allows for the rational design of novel pyrimidinone derivatives with potentially enhanced biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized pyrimidinone analogues.

This computational-experimental loop is highly effective: computational studies generate hypotheses and identify promising candidate molecules, which are then synthesized and tested experimentally. The experimental results, in turn, are used to refine the computational models, leading to a cycle of continuous improvement and discovery. nih.govresearchgate.net

Table 5: Synergy of Computational and Experimental Methods

Stage Computational Approach Experimental Approach Goal
Design Molecular Docking, QSAR, Pharmacophore Modeling N/A Design novel pyrimidinone derivatives with desired properties. nih.gov
Synthesis DFT to predict reaction pathways and feasibility. Synthesis of target compounds based on computational guidance. Develop efficient and selective synthetic routes. nih.gov
Analysis Calculation of NMR/IR spectra to aid in characterization. Spectroscopic characterization (NMR, IR, MS) of synthesized compounds. Confirm the structure of the synthesized molecules.
Optimization Analysis of reaction mechanisms to identify rate-limiting steps. Systematic variation of reaction conditions (catalyst, solvent, temp.). Improve reaction yield, selectivity, and conditions.

Design and Synthesis of Conformationally Constrained Pyrimidinone Analogues

Introducing conformational rigidity into a molecule can have profound effects on its biological activity. Conformationally constrained analogues often exhibit higher binding affinity and selectivity for their biological targets because they are "pre-organized" in the correct conformation for binding, reducing the entropic penalty upon interaction. nih.gov Research in this area focuses on embedding the pyrimidinone core into more complex, rigid polycyclic systems.

Strategies for creating conformational constraints include:

Scaffold Hopping and Privileged Structures: The pyrimidinone core is considered a "privileged substructure" due to its frequent appearance in bioactive compounds. nih.gov By incorporating this core into novel and rigid three-dimensional scaffolds, researchers can explore new chemical space and potentially discover compounds with unique biological activities. nih.govnih.gov

Synthesis of Bridged and Fused Systems: Creating bicyclic or polycyclic systems that include the pyrimidinone ring is a direct way to restrict conformational freedom. This can be achieved through intramolecular cyclization reactions or by building the pyrimidinone ring onto an existing rigid framework. nih.gov

Skeletal Transformation: Advanced synthetic strategies can transform simpler cyclic structures into more complex macrocyclic or bridged cyclic scaffolds, allowing for the creation of pyrimidinone-embedded molecules with diverse three-dimensional shapes. nih.gov

The goal of this research is to move beyond flat, two-dimensional pyrimidine derivatives and create a collection of molecules with broad coverage of 3D molecular shapes. nih.gov These conformationally diverse libraries are valuable resources for screening against a wide range of biological targets.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-bromo-4(3H)-pyrimidinone in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) indicate that while 4(3H)-pyrimidinone derivatives are primarily classified as laboratory chemicals, specific hazards (e.g., skin/eye irritation) may apply. Always use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to minimize inhalation risks. Storage should be in a cool, dry place, segregated from incompatible substances like strong oxidizers. Refer to SDS sections on first aid measures (e.g., rinsing exposed skin for 15 minutes) in case of accidental exposure .

Q. What synthetic routes are effective for introducing bromine at the 2-position of 4(3H)-pyrimidinone?

  • Methodological Answer : Bromination can be achieved via electrophilic substitution or halogen exchange. For example, 5-bromo-2-chloropyrimidin-4-amine was synthesized by reducing a nitro precursor (5-bromo-2-chloro-4-nitropyrimidine) with stannous chloride in HCl, followed by neutralization and purification via recrystallization . Alternative methods include using bromine donors (e.g., NBS) under controlled conditions. Purity (>98%) is critical for reproducibility, as emphasized in chromatographic analyses .

Q. How can tautomeric forms of 2-bromo-4(3H)-pyrimidinone be distinguished experimentally?

  • Methodological Answer : X-ray crystallography is definitive for identifying tautomers. For instance, 4(3H)-pyrimidinone derivatives crystallize as cyclic hydrogen-bonded dimers in the 4(3H)-tautomeric form . Complementary techniques include NMR (e.g., 1^1H and 13^{13}C) to observe proton environments and IR spectroscopy to detect N–H/O–H stretching modes (compare with uracil’s IR profile) .

Advanced Research Questions

Q. How does the 2-bromo substituent influence antitumor activity compared to other halogenated analogs?

  • Methodological Answer : In murine tumor models, brominated derivatives like ABMP (2-amino-5-bromo-6-methyl-4-pyrimidinone) showed reduced efficacy compared to iodo (AIPP) or phenyl (ABPP) analogs. This suggests steric hindrance or reduced electron-withdrawing effects from bromine may limit interaction with biological targets. Activity correlates with immune status: ABPP/AIPP require intact host immunity, as shown by their inefficacy in whole-body irradiated mice .

Q. What experimental strategies address contradictions in biological activity data among halogenated pyrimidinones?

  • Methodological Answer : Contradictions (e.g., ABMP vs. ABPP efficacy) require multi-disciplinary validation:

  • In vitro assays : Test direct cytotoxicity vs. immunomodulatory effects (e.g., interferon induction).
  • Structural analysis : Compare hydrogen-bonding patterns (e.g., dimerization via N–H···O/N interactions) using crystallography .
  • Immune profiling : Use knockout models to isolate host immune contributions, as seen in WBI mice .

Q. How do hydrogen-bonding interactions affect the self-association of brominated pyrimidinones in solution?

  • Methodological Answer : Vapor-pressure osmometry reveals that 4(3H)-pyrimidinones self-associate in CH2_2Cl2_2 with association constants (KaK_a) similar to 2-pyridinones (~220 M1^{-1}). This suggests comparable "stickiness" for designing supramolecular architectures. For brominated derivatives, steric effects may reduce KaK_a, necessitating solvent polarity adjustments or co-crystallization agents .

Q. What enzymatic pathways involve brominated pyrimidinones, and how can their intermediates be stabilized?

  • Methodological Answer : In riboflavin biosynthesis, phosphorylated pyrimidinones like 2-amino-5-nitro-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate are labile intermediates. Stabilization requires acidic pH (0.1 M HCl) and low-temperature storage. Enzymatic studies using pyrimidine deaminase show strict regioselectivity for 5’-phosphates, validated via HPLC purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.